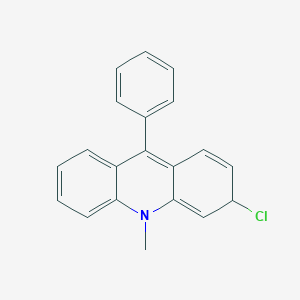
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is a heterocyclic aromatic compound with the molecular formula C20H16ClN. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine typically involves the reaction of 9-phenylacridine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
9-Phenylacridine: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.
10-Methylacridine: Similar structure but without the phenyl group, affecting its chemical properties and applications.
3-Chloroacridine: Lacks the phenyl and methyl groups, resulting in different reactivity and applications.
Uniqueness
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and broaden its range of applications in various fields .
Properties
CAS No. |
6321-70-6 |
|---|---|
Molecular Formula |
C20H16ClN |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-chloro-10-methyl-9-phenyl-3H-acridine |
InChI |
InChI=1S/C20H16ClN/c1-22-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)17-12-11-15(21)13-19(17)22/h2-13,15H,1H3 |
InChI Key |
TUURHZRXSUPERX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=CC(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















